

# Fmoc-Met-OH-15N chemical properties and structure

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## Compound of Interest

Compound Name: Fmoc-Met-OH-15N

Cat. No.: B3334548

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An In-depth Technical Guide to **Fmoc-Met-OH-15N**: Properties, Synthesis, and Application

## Introduction

N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-L-methionine-15N (**Fmoc-Met-OH-15N**) is a stable isotope-labeled amino acid derivative crucial for the chemical synthesis of peptides and proteins. The incorporation of the 15N isotope provides a specific nuclear magnetic resonance (NMR) active nucleus, making it an invaluable tool for researchers in structural biology, drug discovery, and metabolic studies. The Fmoc protecting group allows for its use in the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, enabling the precise insertion of a labeled methionine residue into a specific position within a peptide sequence.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its chemical properties, structure, safety protocols, and detailed experimental applications.

## Chemical Properties and Structure

**Fmoc-Met-OH-15N** is a white to off-white solid powder.<sup>[2][4]</sup> Its core structure consists of the amino acid L-methionine, where the alpha-amino group is protected by a base-labile Fmoc group and isotopically labeled with 15N.

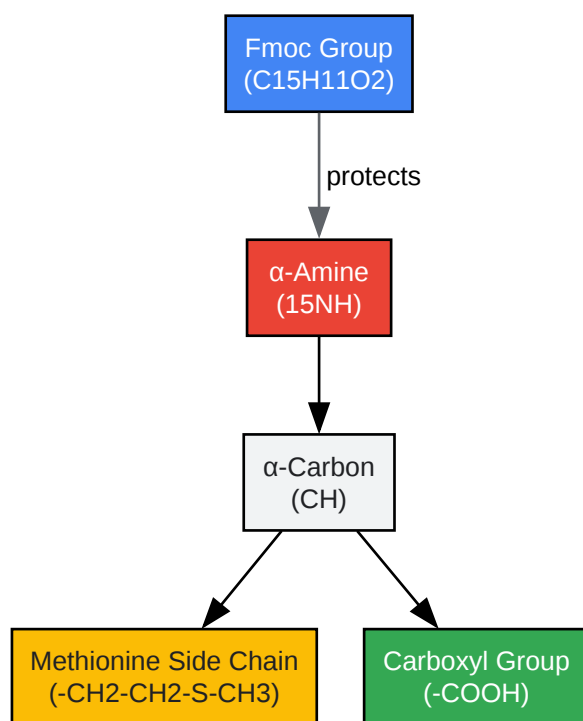
## Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	934183-50-3	
Molecular Formula	C <sub>20</sub> H <sub>21</sub> <sup>15</sup> NO <sub>4</sub> S	
Molecular Weight	372.44 g/mol	
Linear Formula	CH <sub>3</sub> SCH <sub>2</sub> CH <sub>2</sub> ( <sup>15</sup> NH-Fmoc)CO <sub>2</sub> H	
Canonical SMILES	CSCC--INVALID-LINK--C(O)=O	
InChI Key	BUBGAUHBELNDEW-STBUMTBBSA-N	

## Physicochemical and Quality Specifications

Property	Value	Reference
Appearance	Solid, white to off-white powder	
Melting Point	121-123 °C	
Solubility	DMSO: 100 mg/mL (requires sonication)	
Isotopic Purity	≥98 atom % <sup>15</sup> N	
Chemical Purity	≥98.0% (HPLC)	
Optical Rotation	[α] <sub>20/D</sub> -29.5 ± 1.5°, c = 1% in DMF	

## Chemical Structure Visualization



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Caption: Simplified structure of **Fmoc-Met-OH-15N**.

## Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and stability of **Fmoc-Met-OH-15N**.

## Hazard and Safety Information

Category	Information	Reference
GHS Classification	H410: Very toxic to aquatic life with long lasting effects	
Signal Word	Warning	
Precautionary Statements	P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container according to local regulation)	
Personal Protective Equipment	Eyeshields, gloves, N95 type dust mask	
Storage Class	11 (Combustible Solids)	
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents	

## Storage and Stability

**Fmoc-Met-OH-15N** is stable under recommended storage conditions. For long-term preservation of its quality, the following conditions are advised:

- Powder: Store at -20°C for up to three years or at 4°C for up to two years.
- In Solvent: Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.

## Applications in Research and Development

The primary application of **Fmoc-Met-OH-15N** is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

- Structural Biology: The 15N label allows for the synthesis of peptides and proteins for NMR spectroscopy. This enables detailed studies of protein structure, dynamics, and interactions at an atomic level. The suitability for bio-NMR is a key feature.

- **Drug Development:** It is used to create peptide-based drugs. Isotope labeling can aid in pharmacokinetic and pharmacodynamic studies by allowing the synthesized peptide to be traced and quantified using mass spectrometry.
- **Metabolic Research:** Labeled peptides can be used as substrates to study enzyme activity and metabolic pathways involving methionine.

## Experimental Protocols

The following sections detail common experimental procedures involving **Fmoc-Met-OH-15N**.

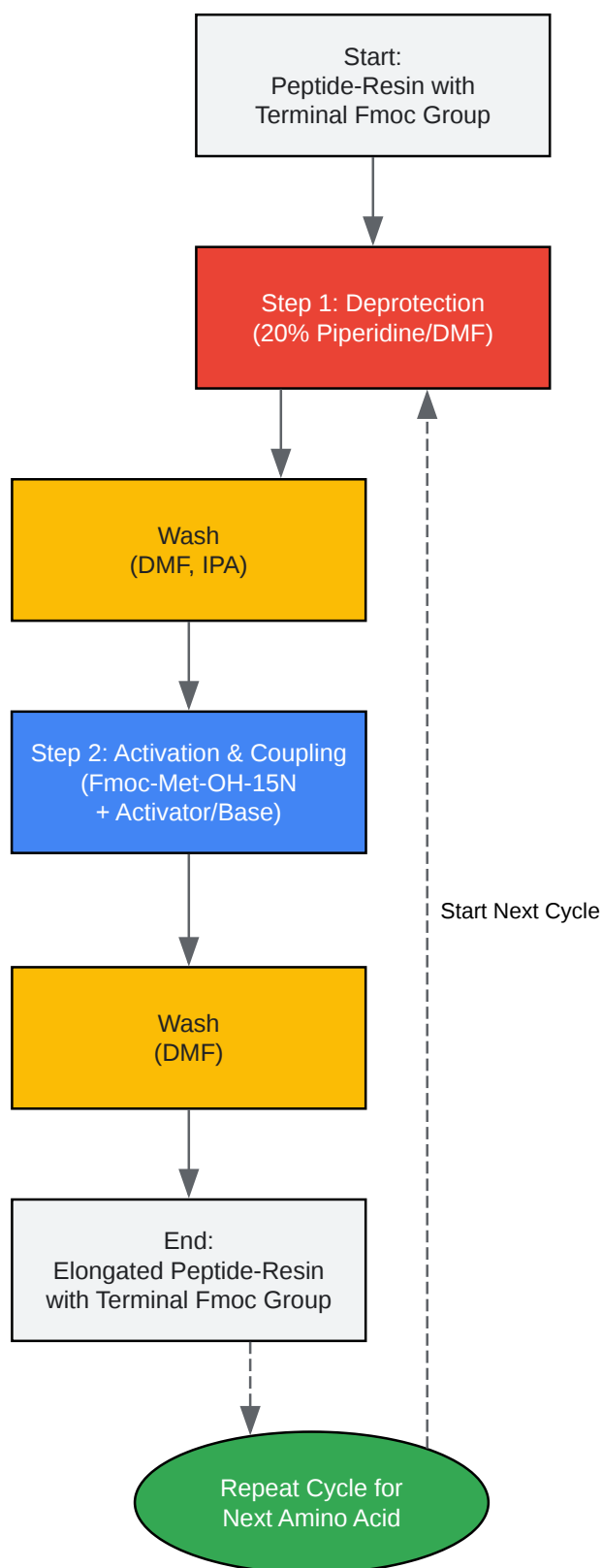
### Protocol 1: General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow Steps:

- **Resin Preparation:** Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid or a linker.
- **Deprotection:** The Fmoc group of the resin-bound amino acid is removed.
  - **Reagent:** 20-25% piperidine in dimethylformamide (DMF).
  - **Procedure:** Treat the peptide-resin with the piperidine solution for 5-10 minutes. Wash thoroughly with DMF and isopropanol (IPA) to remove the cleaved Fmoc group and excess piperidine.
- **Activation and Coupling:** The next amino acid (**Fmoc-Met-OH-15N**) is activated and coupled to the newly freed N-terminus of the peptide-resin.
  - **Activation Reagents:** A coupling agent like HBTU/HCTU and a base such as N,N-Diisopropylethylamine (DIPEA) or collidine are used to convert the carboxylic acid of **Fmoc-Met-OH-15N** into an active ester.

- Procedure: A solution of **Fmoc-Met-OH-15N**, the activator, and base in DMF is added to the peptide-resin. The reaction is allowed to proceed for 1-2 hours.
- Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents and by-products.
- Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.



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Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

## Protocol 2: Peptide Cleavage from Resin

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

- Reagent: A common cleavage cocktail is Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v). The thioanisole and EDT act as scavengers to protect sensitive residues like methionine from side reactions during cleavage.
- Procedure:
  - Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
  - Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
  - Purify the crude peptide using reverse-phase HPLC.

## Protocol 3: Purification of Fmoc-Met-OH Raw Material

To ensure high purity of the final peptide, the starting amino acid derivatives should be of high quality. If necessary, Fmoc-Met-OH can be purified.

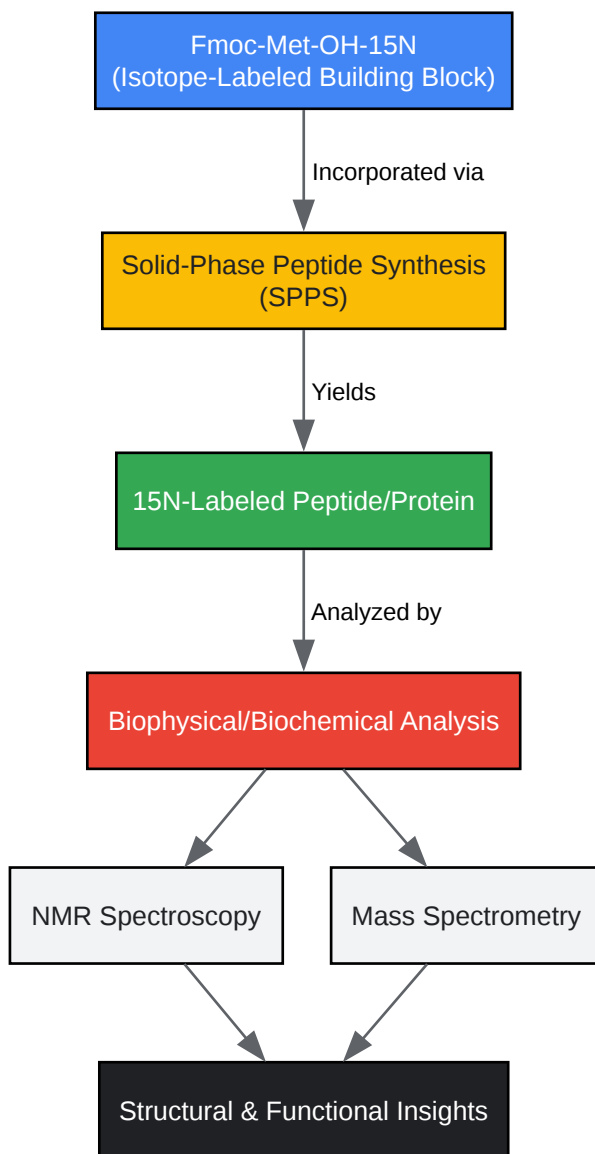
- Reagents: Toluene.
- Procedure:
  - Add Fmoc-Met-OH (e.g., 100g) to a flask, followed by Toluene (600ml).
  - Heat the suspension to 50°C and stir for 1 hour.
  - Cool the mixture to 30±5°C and continue stirring for approximately 2 hours.
  - Filter the solid and wash the cake with fresh Toluene.



- Dry the collected solid under vacuum at 50°C to yield the purified product.

## Logical Application Workflow

The use of **Fmoc-Met-OH-15N** follows a logical progression from a chemical reagent to a tool for biological inquiry.



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Caption: Application pathway of **Fmoc-Met-OH-15N** in research.

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